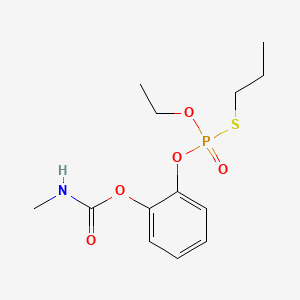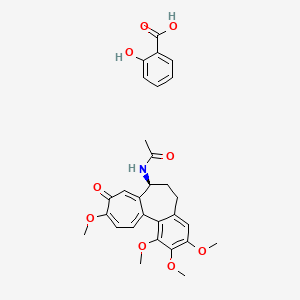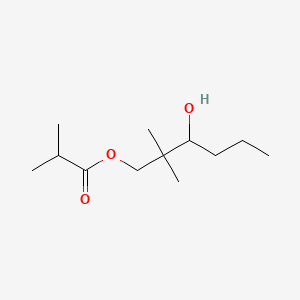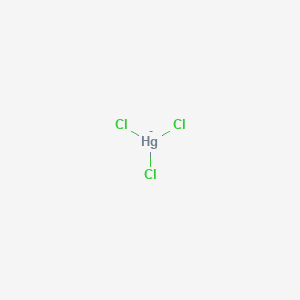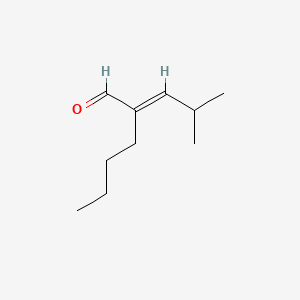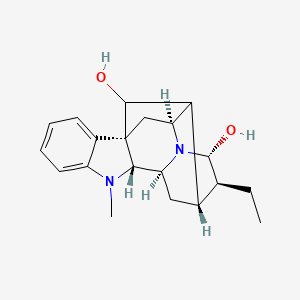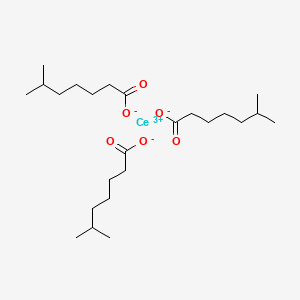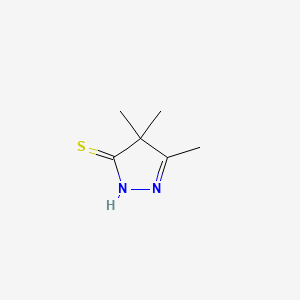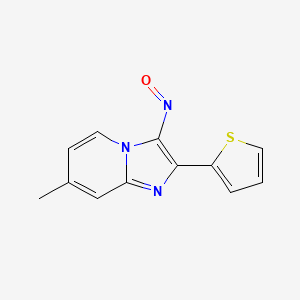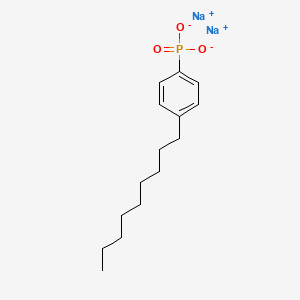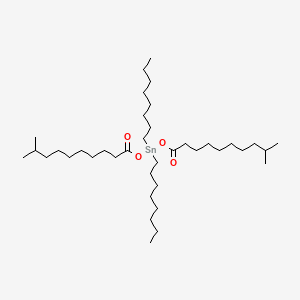
Bis(isoundecanoyloxy)dioctylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(isoundecanoyloxy)dioctylstannane is an organotin compound with the chemical formula C38H76O4Sn. It is known for its applications in various fields, including industrial and scientific research. This compound is characterized by its unique structure, which includes tin (Sn) bonded to organic groups, making it a versatile chemical in different reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(isoundecanoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with isoundecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+Isoundecanoic acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(isoundecanoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to tin can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
Applications De Recherche Scientifique
Bis(isoundecanoyloxy)dioctylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism by which bis(isoundecanoyloxy)dioctylstannane exerts its effects involves its interaction with molecular targets and pathways. The tin center in the compound can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability makes it effective in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyltin oxide
- Dioctyltin dichloride
- Bis(triphenylphosphine)iminium chloride
Uniqueness
Bis(isoundecanoyloxy)dioctylstannane is unique due to its specific organic groups attached to the tin center, which confer distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it particularly valuable in specialized applications where specific properties are required .
Propriétés
Numéro CAS |
93893-97-1 |
|---|---|
Formule moléculaire |
C38H76O4Sn |
Poids moléculaire |
715.7 g/mol |
Nom IUPAC |
[9-methyldecanoyloxy(dioctyl)stannyl] 9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.2C8H17.Sn/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;2*1-3-5-7-8-6-4-2;/h2*10H,3-9H2,1-2H3,(H,12,13);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
YVQPSMTXCQNVCN-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC(C)C)OC(=O)CCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



